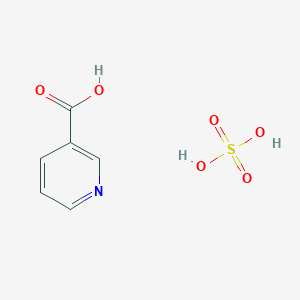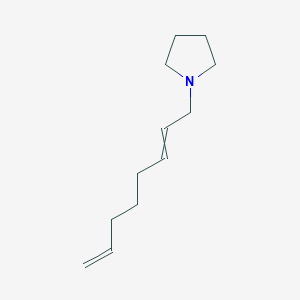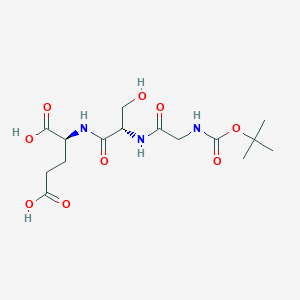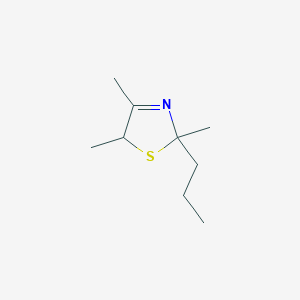
N-(Benzyloxy)benzenecarboximidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Benzyloxy)benzenecarboximidoyl chloride: is an organic compound with the molecular formula C14H10ClNO2. It is a derivative of benzenecarboximidoyl chloride, where the nitrogen atom is bonded to a benzyloxy group. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Benzyloxy)benzenecarboximidoyl chloride typically involves the reaction of benzenecarboximidoyl chloride with benzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product. The reaction can be represented as follows:
Benzenecarboximidoyl chloride+Benzyl alcohol→N-(Benzyloxy)benzenecarboximidoyl chloride+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: N-(Benzyloxy)benzenecarboximidoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloride group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
N-(Benzyloxy)benzenecarboximidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(Benzyloxy)benzenecarboximidoyl chloride involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Benzenecarboximidoyl chloride: The parent compound without the benzyloxy group.
N-(Methoxy)benzenecarboximidoyl chloride: A similar compound with a methoxy group instead of a benzyloxy group.
N-(Phenoxy)benzenecarboximidoyl chloride: A compound with a phenoxy group.
Uniqueness: N-(Benzyloxy)benzenecarboximidoyl chloride is unique due to the presence of the benzyloxy group, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications where enhanced binding affinity or reactivity is desired.
Eigenschaften
CAS-Nummer |
63539-60-6 |
|---|---|
Molekularformel |
C14H12ClNO |
Molekulargewicht |
245.70 g/mol |
IUPAC-Name |
N-phenylmethoxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C14H12ClNO/c15-14(13-9-5-2-6-10-13)16-17-11-12-7-3-1-4-8-12/h1-10H,11H2 |
InChI-Schlüssel |
OJOGUWRBFKWQPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CON=C(C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B14487726.png)

![Urea, N'-[(8a)-2-chloro-6-methylergolin-8-yl]-N,N-diethyl-](/img/structure/B14487740.png)











